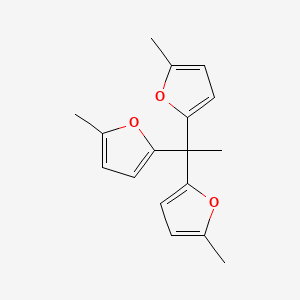
Furan, 2,2',2''-ethylidynetris[5-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5’,5’'-(Ethane-1,1,1-triyl)tris(2-methylfuran) is an organic compound with the molecular formula C17H18O3.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’,5’'-(Ethane-1,1,1-triyl)tris(2-methylfuran) typically involves the reaction of 2-methylfuran with ethane-1,1,1-triyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for 5,5’,5’'-(Ethane-1,1,1-triyl)tris(2-methylfuran) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions
5,5’,5’'-(Ethane-1,1,1-triyl)tris(2-methylfuran) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The furan rings can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan carboxylic acids, while reduction can produce furan alcohols .
Aplicaciones Científicas De Investigación
5,5’,5’'-(Ethane-1,1,1-triyl)tris(2-methylfuran) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with unique properties, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 5,5’,5’'-(Ethane-1,1,1-triyl)tris(2-methylfuran) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used .
Comparación Con Compuestos Similares
Similar Compounds
- 4,4’,4’'-(1,1,1-Ethanetriyl)tris[2,6-bis(methoxymethyl)phenol]
- 4,4’,4’'-(1,3,5-Triazine-2,4,6-triyl)trianiline
- 2,2’,2’'-(Ethane-1,1,1-triyl)tripyridine
Uniqueness
5,5’,5’'-(Ethane-1,1,1-triyl)tris(2-methylfuran) is unique due to its specific structure, which imparts distinct chemical and physical properties. Its furan rings provide aromatic stability, while the ethane-1,1,1-triyl core offers a rigid framework that can influence its reactivity and interactions with other molecules .
Propiedades
Número CAS |
59212-79-2 |
|---|---|
Fórmula molecular |
C17H18O3 |
Peso molecular |
270.32 g/mol |
Nombre IUPAC |
2-[1,1-bis(5-methylfuran-2-yl)ethyl]-5-methylfuran |
InChI |
InChI=1S/C17H18O3/c1-11-5-8-14(18-11)17(4,15-9-6-12(2)19-15)16-10-7-13(3)20-16/h5-10H,1-4H3 |
Clave InChI |
NVXXPCISMSPDJC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(O1)C(C)(C2=CC=C(O2)C)C3=CC=C(O3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


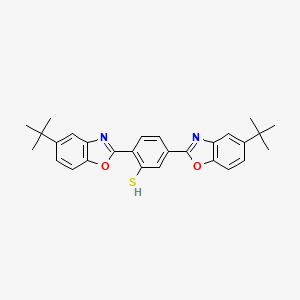
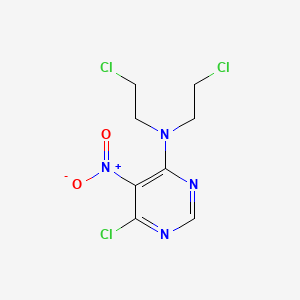
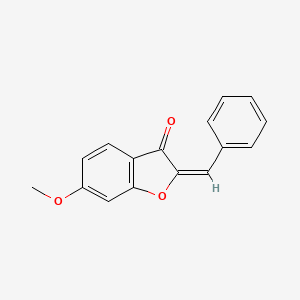
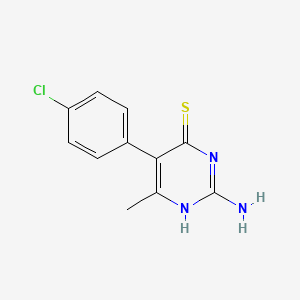
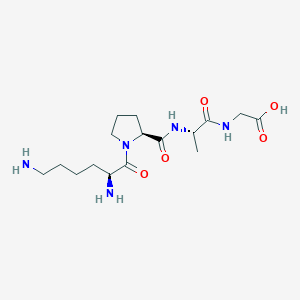
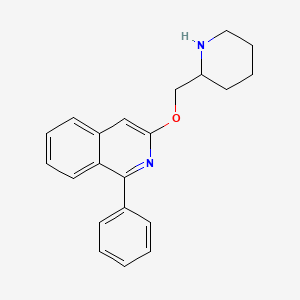
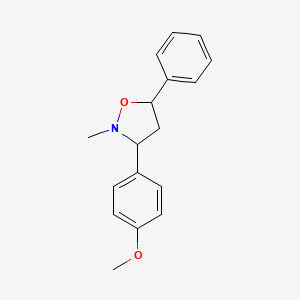

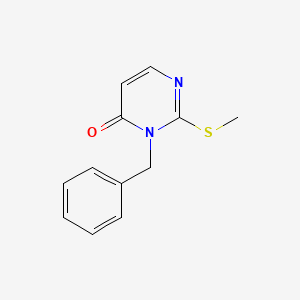
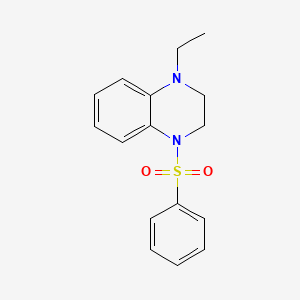

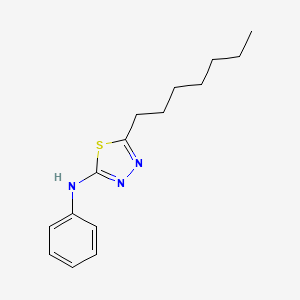
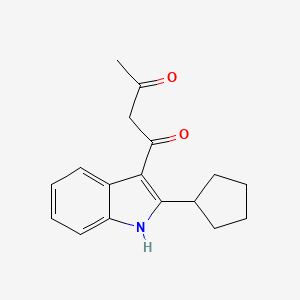
![(3S)-1-[7-(Benzyloxy)-2-methylquinazolin-4-yl]pyrrolidin-3-ol](/img/structure/B15213728.png)
